6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid
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Overview
Description
6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Formation of the Quinoline Core: The quinoline core is formed through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Coupling Reactions: The final step involves coupling the furan ring with the quinoline core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline and furan derivatives.
Scientific Research Applications
6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-chloroquinoline share structural similarities.
Furan Derivatives: Compounds such as 2-furancarboxylic acid and 5-phenylfuran exhibit similar chemical properties.
Uniqueness
6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the combination of its quinoline, furan, and fluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3/c1-2-13-7-8-18-15(11-13)16(22(25)26)12-19(24-18)21-10-9-20(27-21)14-5-3-4-6-17(14)23/h3-12H,2H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFHWQZLYCTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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